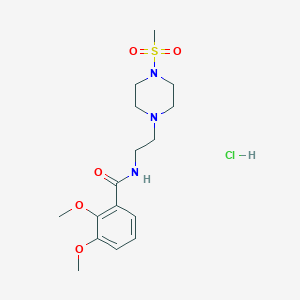

2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Description

2,3-Dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic small molecule characterized by a benzamide core substituted with 2,3-dimethoxy groups, linked via an ethyl chain to a piperazine ring bearing a methylsulfonyl substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2,3-dimethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5S.ClH/c1-23-14-6-4-5-13(15(14)24-2)16(20)17-7-8-18-9-11-19(12-10-18)25(3,21)22;/h4-6H,7-12H2,1-3H3,(H,17,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDPRJXHFSVTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3-Dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , which includes a piperazine ring substituted with a methylsulfonyl group and a benzamide moiety. The presence of methoxy groups on the benzene ring may influence its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit the proliferation of various cancer cell lines. In particular, compounds with piperazine and methoxy substitutions demonstrated enhanced cytotoxicity against human cancer cells.

- Case Study : A study involving a series of benzamide derivatives found that those containing piperazine exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines, indicating strong antiproliferative activity .

Antimicrobial Activity

The antimicrobial potential of related compounds suggests that 2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride may also exhibit antibacterial properties.

- Research Findings : A recent investigation into structurally similar compounds revealed promising antibacterial activity against Gram-positive bacteria, with some derivatives outperforming traditional antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Target Enzymes : Similar benzamide derivatives have been shown to inhibit histone methyltransferases, which play a crucial role in epigenetic regulation and cancer progression .

- Receptor Modulation : Compounds with piperazine moieties often interact with neurotransmitter receptors, potentially affecting pathways involved in neuropharmacology .

Data Table: Biological Activity Overview

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride exhibit antidepressant properties. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical neurotransmitters associated with mood regulation. Studies have shown that piperazine derivatives can enhance the antidepressant effects by acting on serotonin receptors .

Anticonvulsant Properties

Recent investigations into the anticonvulsant activity of related compounds have demonstrated significant efficacy in reducing seizure activity in animal models. For instance, derivatives with similar structural motifs have been tested for their ability to protect against seizures induced by pentylenetetrazole (PTZ), showcasing promising results . The structure-activity relationship (SAR) studies highlight that modifications to the piperazine ring can enhance anticonvulsant effects.

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Studies have reported that certain analogues exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of a sulfonamide group is thought to contribute to its antitumor activity by inhibiting key metabolic pathways in cancer cells .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives demonstrated that modifications to the benzamide structure significantly improved antidepressant efficacy in rodent models. The most effective compounds showed a reduction in depressive-like behavior measured by the forced swim test .

Case Study 2: Anticonvulsant Testing

In a controlled experiment assessing the anticonvulsant properties of several derivatives, one analogue exhibited a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating a potential for clinical application in epilepsy management .

Case Study 3: Cancer Cell Line Studies

Research published in a peer-reviewed journal highlighted the cytotoxic effects of thiazole-pyridine hybrids against multiple cancer cell lines. The study found that compounds with structural similarities to 2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride had IC50 values indicating potent antitumor activity .

Chemical Reactions Analysis

Amide Condensation

The primary reaction involves coupling 2,3-dimethoxybenzoic acid with a substituted piperazine derivative (e.g., 4-(methylsulfonyl)piperazine ). This is achieved via amide bond formation using EDC as a coupling agent, often in solvents like dichloromethane or tetrahydrofuran (THF). The reaction proceeds through activation of the carboxylic acid group, forming an active intermediate (e.g., O-acylisourea), which then reacts with the amine group of the piperazine derivative.

Reaction Mechanism :

-

Activation of carboxylic acid by EDC in the presence of a base (e.g., DIPEA).

-

Formation of O-acylisourea intermediate.

-

Nucleophilic attack by the piperazine amine, resulting in amide bond formation.

Hydrochloride Salt Formation

The final step involves protonation of the amide nitrogen to yield the hydrochloride salt. This is typically achieved by dissolving the amide in a solvent (e.g., ethanol or methanol) and adding hydrochloric acid (HCl) to adjust pH .

Reaction Conditions and Reagents

| Step | Reagents/Solvents | Conditions |

|---|---|---|

| Amide Condensation | EDC, DIPEA, DCM/THF | Room temperature, 24–48 h |

| Hydrochloride Salt | HCl, ethanol/methanol | pH adjustment to acidic conditions |

Analytical Characterization

The compound is typically characterized using:

-

NMR spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) to confirm structural integrity.

-

Mass spectrometry (e.g., ESI-MS) to verify molecular weight and purity .

-

Elemental analysis to confirm stoichiometry and salt formation .

Pharmacological Insights

While the query focuses on chemical reactions, related compounds with similar structures (e.g., benzamide derivatives) exhibit interactions with neurotransmitter systems, such as serotonin (5-HT) and dopamine receptors . For example:

-

D3-selective dopamine receptor ligands with piperazine substituents show high affinity (Kᵢ ≤ 1 nM) and selectivity over D2/D4 subtypes .

-

Methylsulfonyl groups enhance lipophilicity, potentially improving CNS penetration .

Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs sharing key structural features, such as benzamide/piperazine scaffolds or sulfonamide/chlorophenyl substituents.

Structural Analogues with Piperazine Moieties

a) 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (Compound 7o)

- Key Differences :

- Piperazine substituent : 2,4-Dichlorophenyl vs. methylsulfonyl in the target compound.

- Linker : Pentanamide chain vs. ethyl linker.

- Benzamide substituents : Pyridinylphenyl vs. 2,3-dimethoxy benzamide.

- The methylsulfonyl group in the target compound may improve solubility and metabolic stability due to its polar nature . A shorter ethyl linker in the target compound could reduce conformational flexibility, possibly increasing receptor selectivity compared to the longer pentanamide chain in 7o .

b) N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

- Key Differences :

- Benzamide substituents : Ethoxymethoxy vs. 2,3-dimethoxy.

- Piperazine presence : Absent in etobenzanid.

- Implications: The ethoxymethoxy group in etobenzanid may confer different electronic effects compared to dimethoxy substituents, altering binding interactions.

Sulfonamide-Containing Analogues

a) N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide

- Key Differences :

- Core structure : Thiophene sulfonamide vs. benzamide.

- Piperazine substituent : Ethyl vs. methylsulfonyl.

- Implications :

Heterocyclic Piperazine Derivatives

a) 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

- Key Differences: Heterocycle: Triazolopyridinone vs. benzamide. Piperazine substituent: Phenyl vs. methylsulfonyl.

- Implications: Phenylpiperazine derivatives are associated with dopaminergic activity, whereas methylsulfonyl substituents may redirect selectivity toward other targets (e.g., serotonin receptors). The triazolopyridinone core could enhance metabolic stability compared to benzamide .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Piperazine Substituent | Benzamide/Sulfonamide Features | Linker Length | Key Properties/Effects |

|---|---|---|---|---|

| Target Compound | Methylsulfonyl | 2,3-Dimethoxy benzamide | Ethyl | Enhanced solubility, receptor selectivity |

| 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide | 2,4-Dichlorophenyl | Pyridinylphenyl pentanamide | Pentanamide | High lipophilicity, CNS penetration |

| Etobenzanid | None | Ethoxymethoxy benzamide | N/A | Herbicidal activity, moderate solubility |

| N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide | Ethyl | Thiophene sulfonamide | Ethyl | Strong hydrogen-bond acceptance |

Research Findings and Implications

- Methoxy vs. Chloro/Fluoro Substituents : The 2,3-dimethoxy benzamide in the target compound likely improves water solubility compared to dichlorophenyl or difluorophenyl analogs, though it may reduce membrane permeability .

- Methylsulfonyl vs. Alkyl/Aryl Piperazines : The methylsulfonyl group enhances polarity and may reduce off-target interactions compared to lipophilic dichlorophenyl or ethyl substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

- Synthesis Methodology :

- Step 1 : Coupling of 2,3-dimethoxybenzoic acid with a piperazine derivative. Piperazine intermediates can be synthesized via nucleophilic substitution of 4-(methylsulfonyl)piperazine with ethylenediamine derivatives under alkaline conditions .

- Step 2 : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .

- Optimization Strategies :

- Vary solvent polarity (e.g., DMF vs. THF) to improve yield.

- Use microwave-assisted synthesis to reduce reaction time .

- Monitor reaction progress via TLC or LC-MS to identify side products (e.g., unreacted starting materials) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy, piperazine, and sulfonyl group positions .

- HPLC-UV/HRMS : Assess purity (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₁₇H₂₆N₃O₅SCl) .

- Supplementary Techniques :

- X-ray crystallography for absolute configuration determination (if crystalline) .

- FT-IR for functional group validation (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What are the key stability considerations for long-term storage?

- Storage Conditions :

- Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the sulfonyl group .

- Protect from light due to methoxy group sensitivity to UV degradation .

- Stability Monitoring :

- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., demethylated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of similar piperazine derivatives?

- Methodological Adjustments :

- Standardize assay conditions (e.g., buffer pH, temperature) across studies to minimize variability .

- Use radioligand binding assays (e.g., [³H]spiperone for dopamine D3 receptor affinity) with controls for nonspecific binding .

- Data Reconciliation :

- Apply computational docking (e.g., AutoDock Vina) to compare binding poses of enantiomers, which may exhibit differing affinities due to steric effects .

Q. What computational strategies predict dopamine D3 receptor binding conformations?

- Workflow :

- Molecular Docking : Use crystal structures of D3 receptors (PDB: 3PBL) to model ligand-receptor interactions. Focus on sulfonyl and methoxy groups for hydrogen bonding with Ser192/Val189 .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the piperazine-ethylbenzamide backbone .

- Validation :

- Compare predicted binding energies (ΔG) with experimental IC₅₀ values from radioligand assays .

Q. How to design SAR studies for analogs with modified methoxy/sulfonyl groups?

- Experimental Design :

- Synthesize analogs with:

- Varying substituents : Replace methoxy with ethoxy or halogens .

- Sulfonyl modifications : Test methylsulfonyl vs. phenylsulfonyl groups .

- In Vitro Testing :

- Measure D3 receptor binding (Kᵢ) and functional activity (cAMP inhibition) .

- Computational SAR :

- Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors .

Q. How to design controlled degradation studies for identifying metabolic pathways?

- Protocol :

- Oxidative Stress : Expose to H₂O₂ (3% v/v) at 37°C for 24 hours; analyze via LC-MS for sulfoxide/sulfone metabolites .

- Photolytic Degradation : Irradiate with UV light (254 nm) to simulate light-exposure instability .

- Metabolite Identification :

- Use high-resolution mass spectrometry (HRMS) to detect demethylated or hydrolyzed products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.